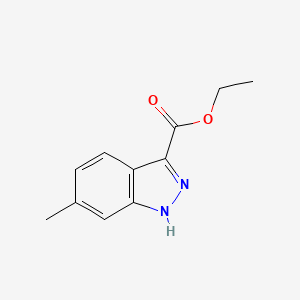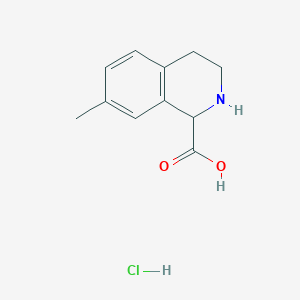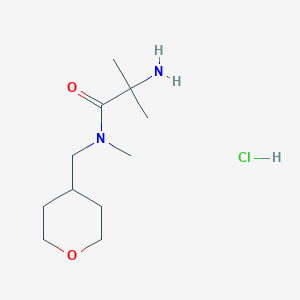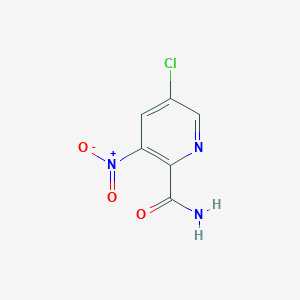![molecular formula C7H5ClN2O B1465091 6-hidroxi-5-cloro-1H-pirrolo[2,3-b]piridina CAS No. 1190321-69-7](/img/structure/B1465091.png)
6-hidroxi-5-cloro-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a chemical compound with the empirical formula C7H5ClN2O . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol can be represented by the SMILES stringClc1cnc2[nH]ccc2c1 . The N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . Chemical Reactions Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol include a molecular weight of 168.58 . The compound is solid in form .Aplicaciones Científicas De Investigación
Síntesis de inhibidores potentes de VEGFR-2
“6-hidroxi-5-cloro-1H-pirrolo[2,3-b]piridina” se utiliza como reactivo en la síntesis de inhibidores potentes de VEGFR-2 . Los inhibidores de VEGFR-2 son una clase de fármacos que inhiben VEGFR-2, una proteína que desempeña un papel fundamental en la angiogénesis (la formación de nuevos vasos sanguíneos), por lo que tienen aplicaciones potenciales en el tratamiento de cánceres.
Intermedio en la síntesis de Venetoclax
Este compuesto se ha identificado como un intermedio en la síntesis de Venetoclax , un potente e inhibitor selectivo de BCL-2. Venetoclax se utiliza en el tratamiento de ciertos tipos de cáncer, incluyendo la leucemia linfocítica crónica y la leucemia mieloide aguda.
Tratamiento de la hiperglucemia y afecciones relacionadas
Debido a la eficacia de los compuestos relacionados con “this compound” para reducir la glucosa en sangre, pueden encontrar aplicación en la prevención y el tratamiento de trastornos que implican glucosa sanguínea plasmática elevada, como hiperglucemia, diabetes tipo 1, diabetes como consecuencia de la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .
Tratamiento del tumor gigante de células tenosinoviales
Un compuesto estructuralmente relacionado con “this compound” ha recibido la designación de medicamento huérfano para el tratamiento del tumor gigante de células tenosinoviales, tanto de tipo localizado como difuso . Esto indica aplicaciones potenciales de “this compound” y sus derivados en el tratamiento de esta rara enfermedad.
Investigación de descubrimiento temprano
Sigma-Aldrich proporciona “this compound” a investigadores de descubrimiento temprano como parte de una colección de productos químicos únicos . Esto sugiere que puede tener aplicaciones potenciales en diversas áreas de investigación científica en etapa inicial.
Safety and Hazards
Direcciones Futuras
Given the therapeutic importance of pexidartinib, a kinase inhibitor drug for which 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is an intermediate, knowledge of the structure of this compound and the analysis of its intermolecular interactions provide valuable information for further studies, such as the investigation of biological and physicochemical properties .
Mecanismo De Acción
Target of Action
It is known that similar compounds act by inhibiting multiple receptor tyrosine kinases .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can affect various pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of potent VEGFR-2 inhibitors . It interacts with enzymes and proteins involved in these pathways, such as receptor tyrosine kinases. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as an intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Molecular Mechanism
At the molecular level, 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as receptor tyrosine kinases, by binding to their active sites . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells.
Transport and Distribution
Within cells and tissues, 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.
Propiedades
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFWBHQWOFZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)







![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)


![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
